1-(Indolizin-7-yl)ethanone
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Overview
Description
1-(Indolizin-7-yl)ethanone is an organic compound with the molecular formula C10H9NO. It belongs to the class of indolizines, which are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolizin-7-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives. For instance, the reaction of 2-pyridylacetate with benzophenones under iodine-catalyzed conditions can yield indolizine derivatives . Another method involves the use of transition metal-catalyzed reactions and oxidative coupling .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolizin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Indolizin-7-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Indolizin-7-yl)ethanone and its derivatives involves interactions with specific molecular targets. For example, the compound Y08197, a derivative of this compound, selectively inhibits the bromodomain of CREB-binding protein (CBP) and EP300 . This inhibition affects downstream signaling pathways, leading to the suppression of androgen receptor-regulated genes and the inhibition of cancer cell growth .
Comparison with Similar Compounds
1-(Indolizin-3-yl)ethanone: Another indolizine derivative with similar biological activities.
Indolizino[8,7-b]indole: A compound with a fused indole and indolizine structure, known for its biological significance.
Uniqueness: 1-(Indolizin-7-yl)ethanone is unique due to its specific substitution pattern on the indolizine ring, which imparts distinct chemical and biological properties. Its derivatives, such as Y08197, have shown promising results in inhibiting specific protein targets, making them valuable in therapeutic research .
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-indolizin-7-ylethanone |
InChI |
InChI=1S/C10H9NO/c1-8(12)9-4-6-11-5-2-3-10(11)7-9/h2-7H,1H3 |
InChI Key |
VWCNZNKQAXHOAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=CN2C=C1 |
Origin of Product |
United States |
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